molecular formula C13H16O8 B580419 Glucosyl salicylate CAS No. 60517-74-0

Glucosyl salicylate

Cat. No.: B580419
CAS No.: 60517-74-0
M. Wt: 300.263
InChI Key: XNHKMZHWRNMFCU-HMUNZLOLSA-N
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Biochemical Analysis

Biochemical Properties

Glucosyl salicylate participates in biochemical reactions through enzymatic synthesis . It interacts with enzymes such as β-glucosidases, which are found in all domains of living organisms and play essential roles in the removal of nonreducing terminal glucosyl residues from saccharides and glycosides . The nature of these interactions involves the conversion of substrates into products using enzymes as catalysts .

Cellular Effects

This compound influences cell function by modulating cellular metabolism. Salicylates, including this compound, have been shown to mediate some effects of salicylate-based drugs, particularly by modulating cellular metabolism . They have beneficial effects in type 2 diabetes and cancer . Salicylates also uncouple mitochondria, improving glucose homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been suggested that methyl salicylate glucosylation by an enzyme called UGT71C3 facilitates negative regulation of the systemic acquired resistance (SAR) response in plants by modulating the homeostasis of methyl salicylate and salicylic acid .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects in laboratory settings. For instance, salicylates, including this compound, have been shown to have temporal effects on cellular function . High doses of salicylate result in behavioral evidence of tinnitus and hyperacusis, and electrophysiological increases in auditory thresholds .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of salicylate, the active ingredient in aspirin, are ototoxic, resulting in behavioral evidence of tinnitus and hyperacusis .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. Salicylates are hormones produced by plants in response to infection and are crucial for their defense against attack by pathogens . They are converted to salicylate in vivo .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Salicylates, including this compound, are mobile and can be transported within the plant, mainly via the phloem .

Subcellular Localization

Β-glucosidases, which interact with this compound, have been found to be localized in the cytoplasm .

Chemical Reactions Analysis

Types of Reactions: Glucosyl salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-3-1-2-4-7(6)15/h1-4,8-11,13-18H,5H2/t8-,9-,10+,11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHKMZHWRNMFCU-HMUNZLOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678795
Record name 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60517-74-0
Record name 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the primary metabolic pathways of salicylic acid (SA) in tobacco plants during pathogen defense, and how does glucosyl salicylate (GS) fit into this picture?

A1: In tobacco plants, upon encountering pathogens like tobacco mosaic virus (TMV) or Pseudomonas syringae pv. phaseolicola, newly synthesized salicylic acid (SA) is mainly converted into two metabolites: SA 2-O-beta-D-glucoside (SAG) and, to a lesser extent, this compound (GS) [, ]. This suggests a common defense strategy in tobacco, where these two glucosylated forms play a role. Interestingly, the research indicates distinct accumulation patterns for GS and SAG. While GS synthesis is rapid, peaking at 6 hours post SA infiltration before declining and stabilizing, SAG steadily accumulates over time []. This suggests GS might be involved in the early rapid response to pathogens, while SAG provides a more sustained defense mechanism.

Q2: How is the formation of this compound (GS) and SA 2-O-beta-D-glucoside (SAG) enzymatically controlled in tobacco plants, and how do these enzymes respond to pathogen attacks?

A2: Distinct UDP-glucose:salicylic acid glucosyltransferases (SA GTases) catalyze the formation of GS and SAG in tobacco [, ]. These enzymes exhibit increased activity following infection by TMV or P. syringae pv. phaseolicola, as well as after SA treatment, indicating their crucial role in the plant's defense response. Interestingly, these two SA GTases are separated during gel filtration chromatography, suggesting they are distinct enzymes with specific roles in GS and SAG synthesis []. Further research on these enzymes could elucidate their individual functions in the plant's response to different pathogens or stresses.

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